molecular formula C28H29FN4O3 B15174552 5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol

Cat. No.: B15174552
M. Wt: 488.6 g/mol
InChI Key: LQSCGRLGWZYUIY-UHFFFAOYSA-N
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Description

The compound 5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol is a complex organic molecule that features a combination of fluorophenyl, piperazinyl, methoxyphenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the piperazinyl and pyrazolyl intermediates separately, followed by their coupling under specific reaction conditions. For example, the synthesis might involve:

    Preparation of 4-(4-fluorophenyl)-1-piperazine: This can be achieved through the reaction of 4-fluoroaniline with piperazine in the presence of a suitable catalyst.

    Preparation of 4-(4-methoxyphenyl)-1H-pyrazole: This can be synthesized by reacting 4-methoxyphenylhydrazine with an appropriate diketone under acidic conditions.

    Coupling Reaction: The final step involves coupling the two intermediates using a suitable linker, such as ethylene glycol, under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol: can undergo various chemical reactions, including:

    Oxidation: The phenolic and methoxy groups can be oxidized to form quinones and other oxidized derivatives.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group might yield a quinone derivative, while reduction of nitro groups would produce amines.

Scientific Research Applications

5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in receptor binding studies.

    Industry: It can be utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. The fluorophenyl and piperazinyl groups may interact with receptor sites, while the pyrazolyl group could be involved in enzyme inhibition. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{2-[4-(4-fluorophenyl)-1-piperazinyl]ethoxy}-2-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups, along with the piperazinyl and pyrazolyl moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C28H29FN4O3

Molecular Weight

488.6 g/mol

IUPAC Name

5-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethoxy]-2-[4-(4-methoxyphenyl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C28H29FN4O3/c1-35-23-8-2-20(3-9-23)26-19-30-31-28(26)25-11-10-24(18-27(25)34)36-17-16-32-12-14-33(15-13-32)22-6-4-21(29)5-7-22/h2-11,18-19,34H,12-17H2,1H3,(H,30,31)

InChI Key

LQSCGRLGWZYUIY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(NN=C2)C3=C(C=C(C=C3)OCCN4CCN(CC4)C5=CC=C(C=C5)F)O

Origin of Product

United States

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